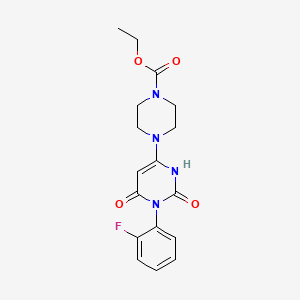

Ethyl 4-(1-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate

Description

Ethyl 4-(1-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate (hereafter referred to as the target compound) is a fluorinated heterocyclic molecule featuring a piperazine-carboxylate ester linked to a tetrahydropyrimidine-dione scaffold. This structure combines key pharmacophoric elements: the 2-fluorophenyl group for lipophilicity and target engagement, the piperazine moiety for conformational flexibility, and the tetrahydropyrimidine-dione core for hydrogen-bonding interactions. Below, we compare its structural, synthetic, and functional attributes with analogous compounds.

Properties

IUPAC Name |

ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O4/c1-2-26-17(25)21-9-7-20(8-10-21)14-11-15(23)22(16(24)19-14)13-6-4-3-5-12(13)18/h3-6,11H,2,7-10H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLXQKVIDGGTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydropyrimidinyl Intermediate: The initial step involves the condensation of 2-fluorobenzaldehyde with urea in the presence of a suitable catalyst to form the 2,6-dioxo-1,2,3,6-tetrahydropyrimidinyl intermediate.

Piperazine Derivatization: The intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.

Esterification: Finally, the compound undergoes esterification with ethyl chloroformate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxo derivatives with altered functional groups.

Reduction: Formation of reduced analogs with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Ethyl 4-(1-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(1-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The tetrahydropyrimidine-dione ring in the target compound distinguishes it from pyridazinone derivatives (e.g., 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone, Compound A) described in .

Similarly, methyl derivatives like Methyl-(S)-1-((R)-1-(1-(3-(2-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-ylamino)-3-methyl-1-oxobutan-2-ylcarbamate () incorporate a tetrahydropyrimidine-dione but replace the piperazine with a piperidine group. This substitution may alter steric interactions in receptor binding .

Piperazine Substituent Variations

- Ethyl [4-(4-fluorophenyl)piperazine-1-yl]acetate (): This analog retains the ethyl carboxylate and 4-fluorophenyl group but replaces the tetrahydropyrimidine-dione with an acetoxy moiety. The absence of the dione ring likely reduces metabolic stability but enhances solubility due to the polar ester .

Stability

highlights that tert-butyl esters (e.g., 1a/1b ) degrade in simulated gastric fluid, whereas the target compound’s ethyl ester is less bulky and may exhibit improved acid stability, enhancing oral bioavailability .

Physicochemical Properties

*Calculated using fragment-based methods.

Biological Activity

Ethyl 4-(1-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a piperazine ring substituted with a tetrahydropyrimidine moiety that contains a fluorophenyl group. This unique structure contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Compounds in the pyrimidine class often inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . This inhibition can lead to antiproliferative effects in cancer cells.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains and fungi, suggesting potential as antimicrobial agents .

- Neurotransmitter Modulation : Similar piperazine derivatives have been studied for their ability to bind to dopamine and serotonin transporters, indicating potential for treating neurological disorders .

Biological Activity Overview

The biological activities attributed to this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antitumor Activity : A study demonstrated that similar tetrahydropyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

- Antimicrobial Efficacy : In vitro tests revealed that compounds with structural similarities showed activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

- Neurotransmitter Interaction : Research on piperazine derivatives indicated their potential as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating depression and anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.